

Spectroscopic Analysis of Halymecin A: Application Notes and Protocols

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Compound of Interest

Compound Name: *Halymecin A*

Cat. No.: B15563148

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Introduction

Halymecin A is a polyketide-derived natural product isolated from marine fungi, including *Fusarium* and *Acremonium* species.^[1] It belongs to a class of compounds that have demonstrated interesting biological activities, making it a subject of interest for drug discovery and development. The structural elucidation of **Halymecin A** was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[1] This document provides detailed application notes and standardized protocols for the spectroscopic analysis of **Halymecin A**, intended to guide researchers in the characterization and verification of this and similar natural products.

Data Presentation

The definitive spectroscopic data for **Halymecin A** can be found in the foundational publication by Chen et al. (1996), *The Journal of Antibiotics*, 49(10), 998-1005. Researchers should consult this primary source for the experimentally determined values. The following tables are provided as a standardized format for presenting this data.

Table 1: ^1H NMR Spectroscopic Data for **Halymecin A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Fill from source				

Table 2: ^{13}C NMR Spectroscopic Data for **Halymecin A**

Position	Chemical Shift (δ , ppm)
Fill from source	

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for **Halymecin A**

Ionization Mode	Mass-to-Charge (m/z) $[\text{M}+\text{H}]^+$	Calculated Molecular Formula	Calculated Mass
ESI	Fill from source	$\text{C}_{42}\text{H}_{76}\text{O}_{14}$	805.04

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Halymecin A**, based on standard methodologies for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Halymecin A**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter to avoid shimming issues.

2. 1D NMR Data Acquisition (^1H and ^{13}C)

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled experiment (e.g., ' zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.

3. 2D NMR Data Acquisition

To establish the complete structure of **Halymecin A**, a suite of 2D NMR experiments should be performed.

- COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and functional groups.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through-space proton-proton correlations.

Mass Spectrometry (MS)

1. Sample Preparation

- Prepare a stock solution of purified **Halymecin A** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent for analysis.

2. High-Resolution Mass Spectrometry (HR-MS) Analysis

- Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
- Ionization Mode: ESI in positive ion mode is typically used for this class of compounds to observe the protonated molecule $[M+H]^+$.
- Mass Range: Scan a mass range appropriate for the expected molecular weight of **Halymecin A** (e.g., m/z 100-1000).
- Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition.

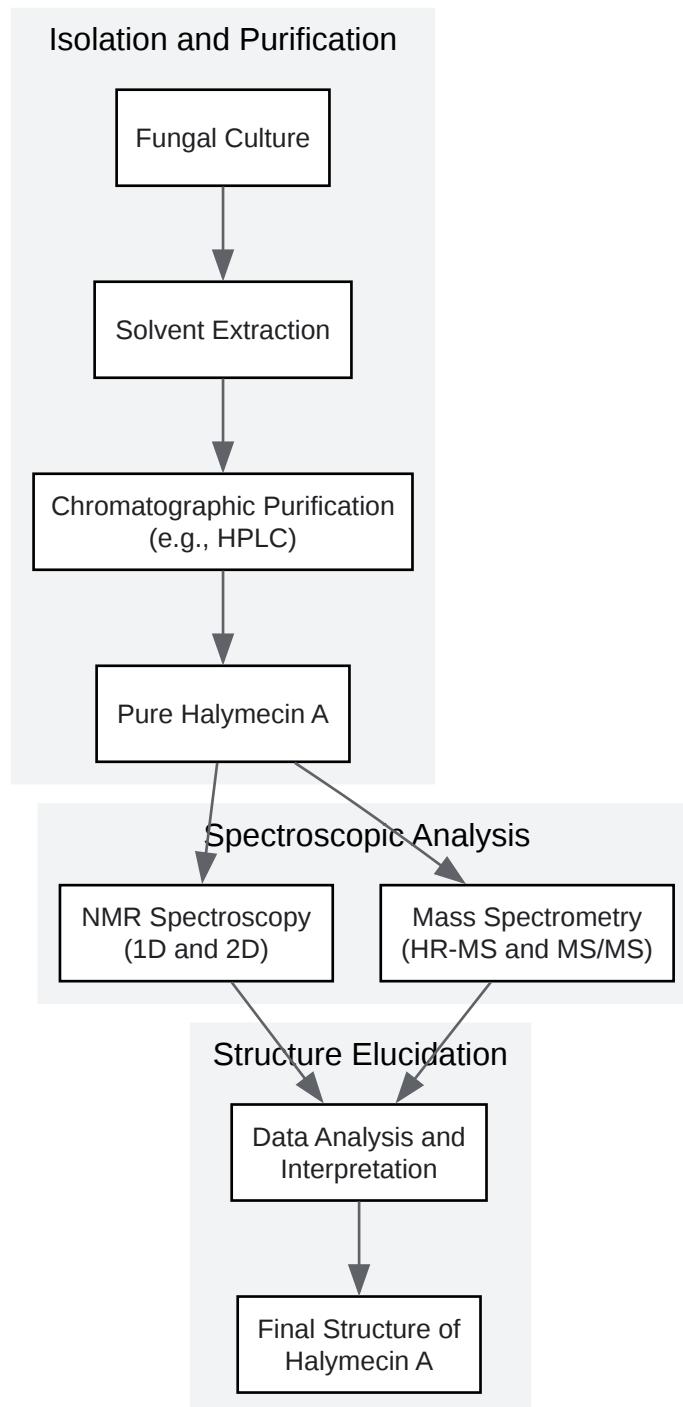
3. Tandem Mass Spectrometry (MS/MS) Analysis

- Purpose: To obtain structural information through fragmentation patterns.
- Procedure: Select the molecular ion of **Halymecin A** as the precursor ion for collision-induced dissociation (CID).

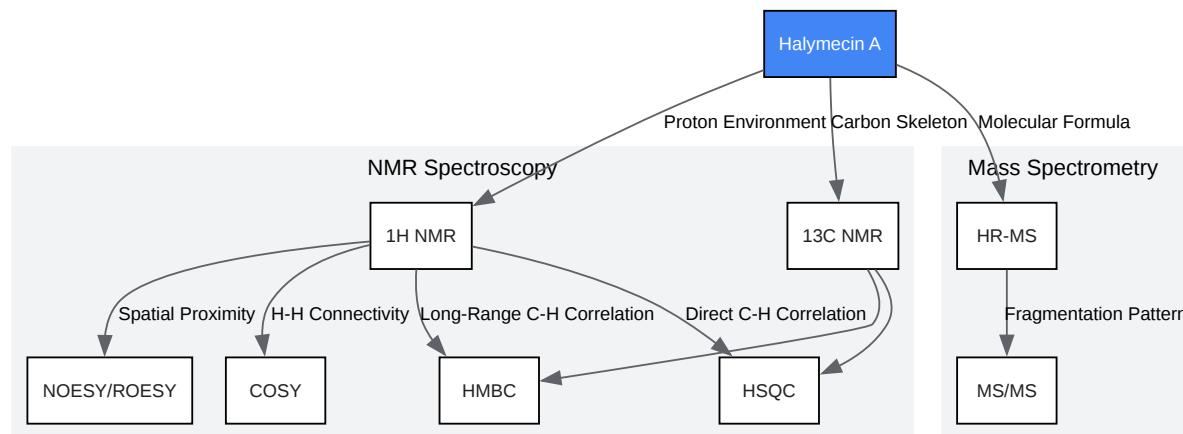
- Analysis: Analyze the resulting fragment ions to deduce the structure of different parts of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Halymecin A**.

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Caption: Experimental workflow for the analysis of **Halymecin A**.

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Caption: Logical relationships in spectroscopic analysis.

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References

- 1. Halymecins, new antimicroalgal substances produced by fungi isolated from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]
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